An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitrobiphenyl
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobiphenyl is an organic compound with the chemical formula C₁₂H₉NO₂. It consists of a biphenyl scaffold with a nitro group substituted at the 3-position of one of the phenyl rings. This compound serves as a key intermediate in the synthesis of various more complex organic molecules, including dyes and pharmaceutical agents.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling, effective use in synthesis, and for the development of new applications. This guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Nitrobiphenyl, detailed experimental protocols for their determination, and a summary of its spectroscopic data.
Physical and Chemical Properties
The physical and chemical properties of 3-Nitrobiphenyl are summarized in the table below. These properties are crucial for predicting its behavior in different solvents and under various reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO₂ | [2] |
| Molecular Weight | 199.21 g/mol | [2] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 58.5-61 °C | [3] |
| Boiling Point | 140-146 °C at 9 mmHg | [3] |
| Solubility | Insoluble in water | [1] |
| CAS Registry Number | 2113-58-8 | [2] |
Experimental Protocols
Accurate determination of the physical properties of 3-Nitrobiphenyl is critical for its characterization and use. The following are detailed methodologies for key experimental procedures.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of 3-Nitrobiphenyl is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.[4]
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4] For pure 3-Nitrobiphenyl, this range should be narrow.
Boiling Point Determination (Micro Method)
For determining the boiling point of small quantities of a liquid, a micro-method using a Thiele tube or a similar heating block is employed. Since 3-Nitrobiphenyl is a solid at room temperature, it would first need to be melted.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with heating oil or an aluminum block)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: A small amount of molten 3-Nitrobiphenyl is placed in the fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.
-
Heating: The fusion tube is attached to a thermometer and heated gently in the heating bath. The heating should be slow and uniform.[5]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles. The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.
-
Recording: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[6]
Solubility Determination
The solubility of a compound in various solvents provides information about its polarity and the presence of acidic or basic functional groups.
Apparatus:
-
Small test tubes
-
Glass stirring rod
-
Spatula
-
Solvents (water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)
-
pH paper
Procedure:
-
Water Solubility: Approximately 10 mg of 3-Nitrobiphenyl is placed in a test tube, and 0.5 mL of water is added. The tube is shaken vigorously or stirred with a glass rod.[7] If the compound dissolves, the pH of the solution is tested with pH paper. 3-Nitrobiphenyl is known to be insoluble in water.[1]
-
Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility in dilute acid and base is tested.
-
To a fresh sample, 0.5 mL of 5% NaOH is added and observed for dissolution.
-
To another fresh sample, 0.5 mL of 5% HCl is added and observed.
-
-
Strong Acid Solubility: If the compound is insoluble in the above, its solubility in concentrated sulfuric acid is tested. Most neutral compounds containing oxygen or nitrogen will dissolve in or react with concentrated H₂SO₄.[7]
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 3-Nitrobiphenyl will show characteristic signals for the aromatic protons. The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group.
-
¹³C NMR: The carbon NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded. Specific peak data can be found in chemical databases.[3][8]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Nitrobiphenyl exhibits characteristic absorption bands corresponding to its functional groups.
-
N-O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C=C stretching: Aromatic ring C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretching is observed above 3000 cm⁻¹.
-
C-H bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can give information about the substitution pattern of the aromatic rings.[2][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum of 3-Nitrobiphenyl will show a molecular ion peak at an m/z value corresponding to its molecular weight (199.21 g/mol ).
-
Fragmentation: Common fragmentation patterns may include the loss of the nitro group (NO₂) or other characteristic fragments of the biphenyl structure.[10][11]
Synthesis and Purification Workflow
A common method for the synthesis of 3-nitrobiphenyl involves the nitration of biphenyl or a coupling reaction. A generalized workflow for a Suzuki coupling reaction to synthesize a nitrobiphenyl derivative, followed by purification, is depicted below. A specific preparation of m-nitrobiphenyl involves the reaction of 1-(m-nitrophenyl)-3,3-dimethyltriazene with toluenesulfonic acid in benzene.[12]
Caption: Generalized workflow for the synthesis and purification of 3-Nitrobiphenyl.
References
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- 2. 1,1'-Biphenyl, 3-nitro- | C12H9NO2 | CID 16450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. 3-NITROBIPHENYL(2113-58-8) 13C NMR spectrum [chemicalbook.com]
- 9. 1,1'-Biphenyl, 3-nitro- [webbook.nist.gov]
- 10. ez.restek.com [ez.restek.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
